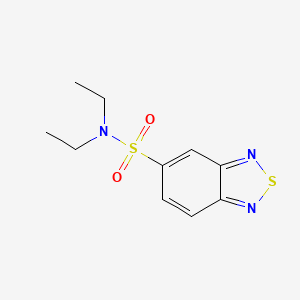![molecular formula C20H17N3O3 B5701999 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5701999.png)
2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione, also known as ISO-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since been used in various studies to investigate its mechanism of action and potential applications in different fields.
Mecanismo De Acción
2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione exerts its effects by inhibiting the activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that plays a key role in various physiological and pathological processes. MIF is known to be involved in the regulation of immune responses, inflammation, and cell proliferation, and its overexpression has been linked to the development and progression of various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of MIF activity, the suppression of tumor growth and angiogenesis, and the modulation of immune responses. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione is its specificity for MIF, which makes it a useful tool for studying the role of this cytokine in various physiological and pathological processes. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione, including the development of more potent and selective inhibitors of MIF, the investigation of its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases, and the exploration of its effects on other physiological and pathological processes beyond its role in inflammation and immunity. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound and to assess its safety and efficacy in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione involves a multistep process that begins with the reaction of 4-methylbenzohydrazide with ethyl chloroacetate to form 4-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. This compound is then reacted with hydrazine hydrate and acetic anhydride to produce 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of this compound with 3-bromopropionyl chloride to form this compound.
Aplicaciones Científicas De Investigación
2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, by inhibiting the activity of macrophages and other immune cells.
Propiedades
IUPAC Name |
2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-13-8-10-14(11-9-13)18-21-17(26-22-18)7-4-12-23-19(24)15-5-2-3-6-16(15)20(23)25/h2-3,5-6,8-11H,4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEIMJBEAOONFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)

![1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5701950.png)



![5-[(4-tert-butylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5701973.png)
![N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5701980.png)

![N,N-diethyl-N'-{[(4-methylphenyl)sulfonyl]carbonyl}-1,4-benzenediamine](/img/structure/B5702012.png)
![ethyl 3-amino-4-anilinothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5702021.png)


